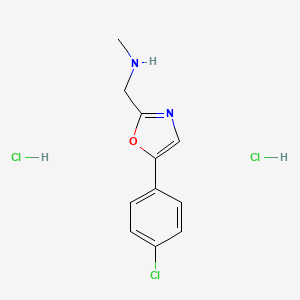
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride is a chemical compound with a complex structure. It is characterized by the presence of an oxazole ring, a chlorophenyl group, and a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with glycine to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves the methylation of the amine group and the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxazolemethanamine, 5-(4-chlorophenyl)-4-methyl-
- 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, hydrochloride
Uniqueness
2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
64639-81-2 |
|---|---|
Molecular Formula |
C11H13Cl3N2O |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C11H11ClN2O.2ClH/c1-13-7-11-14-6-10(15-11)8-2-4-9(12)5-3-8;;/h2-6,13H,7H2,1H3;2*1H |
InChI Key |
XAMCQHYQLYWQSB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(O1)C2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















